

An In-depth Technical Guide to 1-Methylcycloheptanol (CAS: 3761-94-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylcycloheptanol

Cat. No.: B1596526

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcycloheptanol, a tertiary alcohol with the CAS number 3761-94-2, is a cyclic organic compound. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential, though currently undocumented, role in biological signaling pathways. This document aims to serve as a foundational resource for researchers interested in the potential applications of this and similar tertiary cycloalkanols in medicinal chemistry and drug discovery.

Chemical and Physical Properties

1-Methylcycloheptanol is a liquid at room temperature.^[1] Its fundamental properties are summarized in the table below, compiled from various chemical databases.^{[1][2][3][4]}

Property	Value	Unit
Molecular Formula	C ₈ H ₁₆ O	
Molecular Weight	128.21	g/mol
CAS Number	3761-94-2	
Appearance	Liquid	
Boiling Point	183-184	°C
Density	0.918	g/cm ³
Flash Point	71.1	°C
LogP (Octanol-Water Partition Coefficient)	2.59	

Synthesis of 1-Methylcycloheptanol via Grignard Reaction

The most common and efficient method for the synthesis of tertiary alcohols such as **1-Methylcycloheptanol** is the Grignard reaction. This involves the reaction of a ketone, in this case, cycloheptanone, with a methyl Grignard reagent (e.g., methylmagnesium bromide).

Experimental Protocol: Synthesis of 1-Methylcycloheptanol

This protocol is adapted from a standard procedure for the synthesis of 1-methylcyclohexanol and is applicable for the synthesis of **1-Methylcycloheptanol** with appropriate molar adjustments.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- Methyl iodide

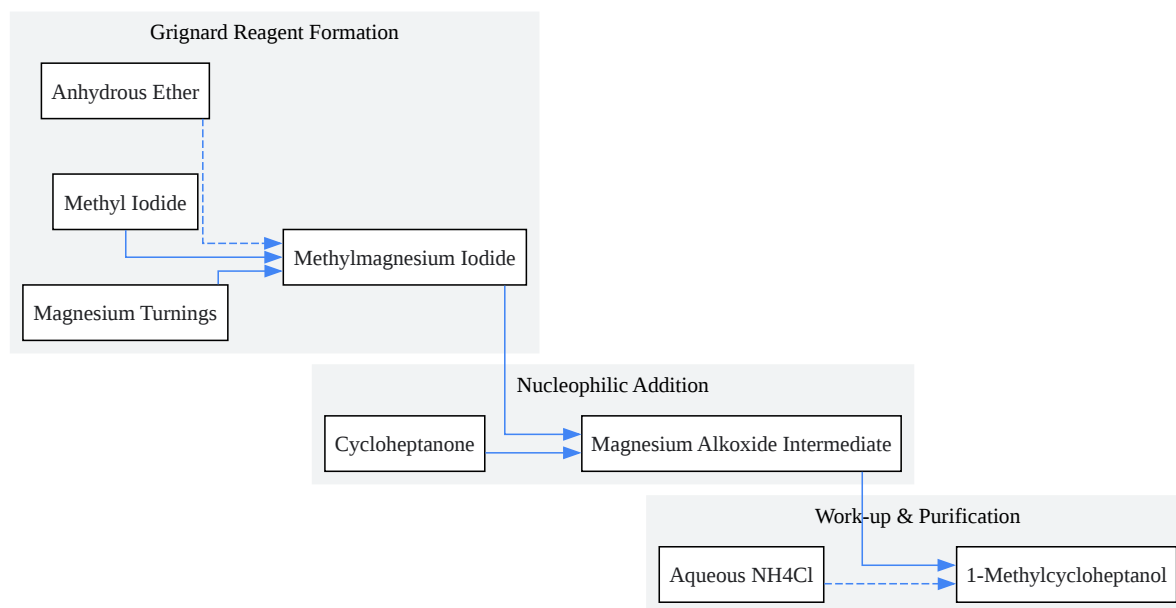
- Cycloheptanone
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
 - Add a small volume of anhydrous diethyl ether to cover the magnesium.
 - Add a solution of methyl iodide in anhydrous diethyl ether to the dropping funnel.
 - Add a few drops of the methyl iodide solution to the magnesium to initiate the reaction (a small crystal of iodine can be added if the reaction does not start).
 - Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Cycloheptanone:
 - Cool the Grignard reagent solution in an ice bath.
 - Add a solution of cycloheptanone in anhydrous diethyl ether to the dropping funnel.
 - Add the cycloheptanone solution dropwise to the stirred Grignard reagent.
 - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
- Work-up and Purification:

- Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
- Transfer the mixture to a separatory funnel. Separate the ether layer.
- Extract the aqueous layer with two portions of diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the diethyl ether by rotary evaporation.
- The crude product can be purified by fractional distillation under reduced pressure.

Synthesis Workflow



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Caption: Synthesis workflow for **1-Methylcycloheptanol**.

Spectroscopic Characterization

The structure of **1-Methylcycloheptanol** can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Methylcycloheptanol** is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol

functional group. Strong C-H stretching vibrations will be observed in the 2850-3000 cm^{-1} region.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum would show a singlet for the methyl protons, multiplets for the cycloheptyl ring protons, and a singlet for the hydroxyl proton which may be broad and its chemical shift can vary depending on the concentration and solvent.
- ^{13}C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon attached to the hydroxyl group, a signal for the methyl carbon, and several signals for the carbons of the cycloheptyl ring.

Mass Spectrometry (MS)

The mass spectrum of **1-Methylcycloheptanol** would show a molecular ion peak (M^+) at m/z 128. Common fragmentation patterns would include the loss of a water molecule ($\text{M}-18$) and the loss of a methyl group ($\text{M}-15$).[4]

Potential Biological Activity and Signaling Pathways

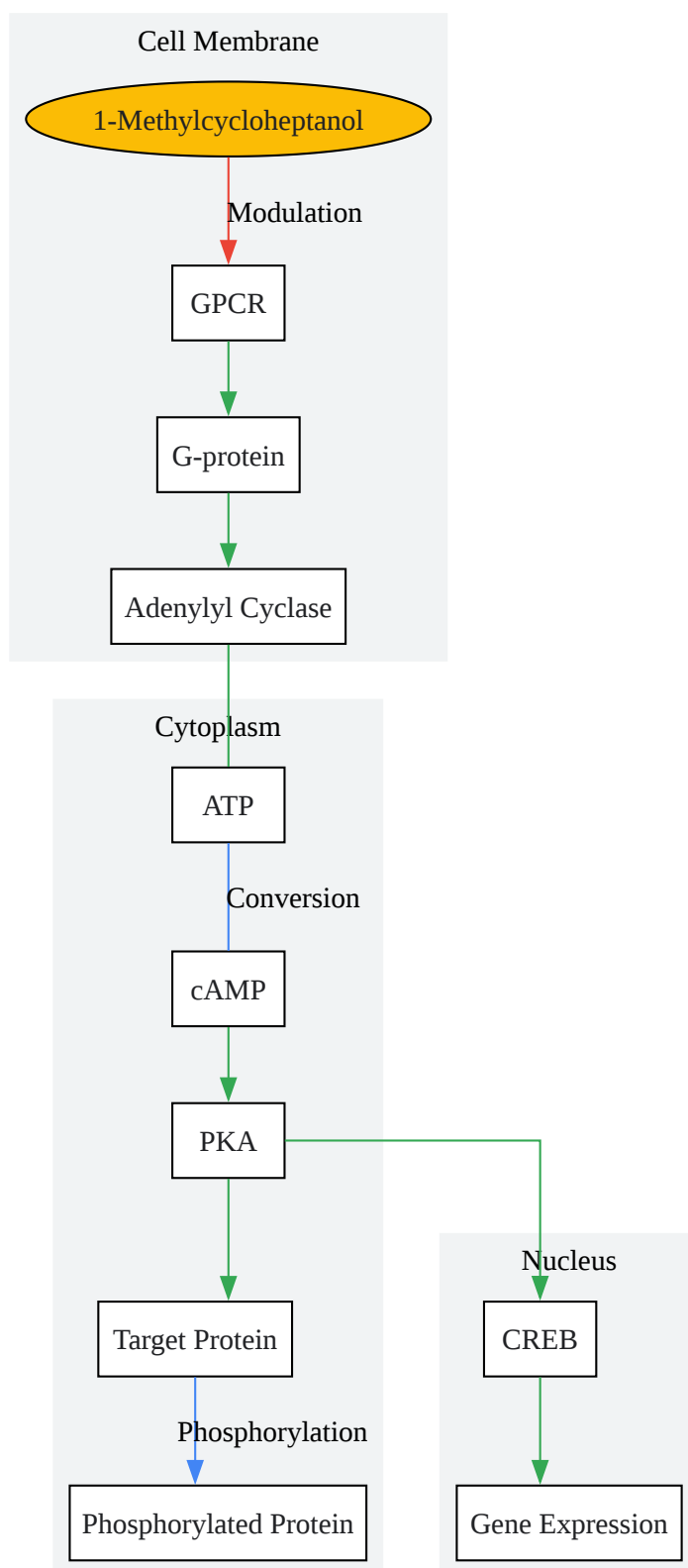
While there is currently no specific literature detailing the biological activity or the modulation of signaling pathways by **1-Methylcycloheptanol**, its structural class as a tertiary alcohol suggests potential interactions with biological systems. Alcohols, in general, are known to affect cellular signaling.[6] For instance, ethanol is known to modulate the activity of protein kinase C (PKC) and other signaling cascades.[7][8]

Given the lipophilic nature of the cycloheptyl ring, **1-Methylcycloheptanol** could potentially interact with cell membranes and membrane-bound proteins. A hypothetical interaction could involve the modulation of a G-protein coupled receptor (GPCR) signaling pathway, a common target for small molecules.

Hypothetical Signaling Pathway: Modulation of GPCR-PKA Signaling

The following diagram illustrates a hypothetical scenario where **1-Methylcycloheptanol** could act as a modulator of a GPCR-PKA signaling pathway. This is a representative pathway and

has not been experimentally validated for this specific compound.



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Caption: Hypothetical modulation of a GPCR-PKA signaling pathway.

Applications in Drug Development

Tertiary alcohols are present in the structures of some bioactive molecules. The rigid, three-dimensional nature of the cycloheptyl scaffold in **1-Methylcycloheptanol** could be of interest in drug design for occupying specific binding pockets in protein targets. While no direct applications of **1-Methylcycloheptanol** in drug development have been reported, its synthesis provides a basis for creating libraries of related compounds for screening.

Safety and Handling

Based on available safety data, **1-Methylcycloheptanol** is classified as harmful if swallowed and may cause skin and eye irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-Methylcycloheptanol is a readily synthesizable tertiary alcohol with well-defined physicochemical properties. While its biological activity remains unexplored, its chemical structure presents opportunities for its use as a scaffold in the design of novel small molecules for drug discovery. Further in vitro and in vivo studies are necessary to elucidate any potential therapeutic applications. This guide provides the foundational chemical knowledge required for researchers to begin exploring the potential of this and related compounds.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Methylcycloheptanol (CAS: 3761-94-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596526#1-methylcycloheptanol-cas-number-3761-94-2-information]

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